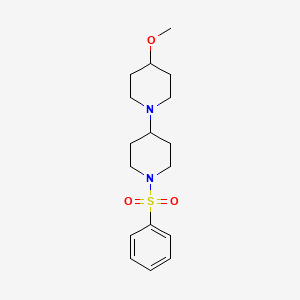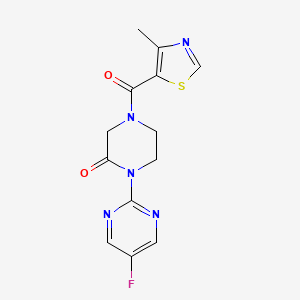
1'-(Benzenesulfonyl)-4-methoxy-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a bipiperidine structure, with a methoxy group at the 4-position. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects .
Métodos De Preparación
The synthesis of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipiperidine core, which can be achieved through the cyclization of appropriate diamines.
Sulfonylation: The bipiperidine core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Aplicaciones Científicas De Investigación
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity . This interaction can disrupt various biological pathways, resulting in antibacterial, antitumor, and antiviral effects .
Comparación Con Compuestos Similares
1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine can be compared with other similar compounds, such as:
Benzenesulfonamide: This compound lacks the bipiperidine structure and methoxy group, making it less complex and potentially less active in certain biological assays.
4-Methoxybenzenesulfonamide: This compound contains a methoxy group but lacks the bipiperidine structure, which may affect its biological activity and specificity.
1’-(Benzenesulfonyl)-4-hydroxy-1,4’-bipiperidine: This compound has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with molecular targets.
The uniqueness of 1’-(Benzenesulfonyl)-4-methoxy-1,4’-bipiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methoxypiperidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-9-11-18(12-10-16)15-7-13-19(14-8-15)23(20,21)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSOMZIZBQCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
![11-amino-15-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraene-9,14,16-trione](/img/structure/B2849260.png)








![ethyl 2-(2-cyano-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2849279.png)

![N-[[1-(Difluoromethyl)indol-3-yl]methyl]prop-2-enamide](/img/structure/B2849281.png)

